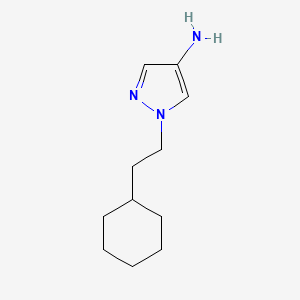

1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Description

Contextual Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole derivatives are a class of compounds that have garnered immense interest in various scientific fields, including pharmaceuticals, agrochemicals, and material science. chim.itacs.orgnih.govnih.govnih.gov Their versatile nature stems from their unique chemical properties and their ability to act as a scaffold for a wide array of functional groups. chim.itacs.orgnih.gov The pyrazole ring itself is a stable aromatic system, and its derivatives are known to exhibit a broad spectrum of biological activities. nih.gov

In medicinal chemistry, the pyrazole nucleus is a privileged scaffold, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govchemsynthesis.com Many approved drugs and clinical candidates incorporate the pyrazole moiety, highlighting its importance in drug design and development. nih.gov These compounds have shown efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others. nih.gov

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. Common synthetic routes include the condensation of 1,3-dicarbonyl compounds with hydrazines, as well as various cycloaddition reactions. nih.govmdpi.comorganic-chemistry.org This accessibility allows for the creation of diverse libraries of pyrazole-containing molecules for screening and optimization in drug discovery programs.

Academic Relevance of Amino-Substituted Pyrazole Scaffolds

The introduction of an amino group onto the pyrazole ring, creating amino-substituted pyrazoles, further enhances the chemical and biological diversity of this class of compounds. mdpi.com Aminopyrazoles are considered highly versatile building blocks in medicinal chemistry due to the reactive nature of the amino group, which can be readily modified to introduce a variety of substituents. chim.itacs.org This functionalization is crucial for fine-tuning the pharmacological properties of a potential drug molecule.

Depending on the position of the amino group on the pyrazole ring (e.g., 3-amino, 4-amino, or 5-amino), the resulting compounds can exhibit distinct biological activities. mdpi.com For instance, 4-aminopyrazole derivatives have been investigated for their potential as kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases. nih.gov The amino group in these molecules often plays a key role in binding to the target protein, forming crucial hydrogen bonds that contribute to the compound's potency and selectivity. mdpi.com

The synthesis of 4-aminopyrazoles can be achieved through several established chemical transformations, providing a reliable platform for the generation of new and diverse molecular entities for further study. chim.it

Overview of Research Trajectories for the 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine Structure

While direct research on this compound is limited, the research trajectories for compounds with similar structural features suggest several potential areas of investigation. The presence of the 1-substituted pyrazole core, combined with the 4-amino group, points towards its potential application in medicinal chemistry, particularly in the development of kinase inhibitors.

The cyclohexylethyl substituent at the N1 position is a lipophilic group that can influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). The size and conformational flexibility of the cyclohexyl ring can also play a role in how the molecule interacts with its biological target. Research on other pyrazole derivatives has shown that the nature of the substituent at the N1 position can significantly impact biological activity. mdpi.com

Future research on this compound would likely involve its synthesis and subsequent evaluation in a variety of biological assays. This could include screening against a panel of protein kinases to identify any potential inhibitory activity. Furthermore, its physicochemical properties, such as solubility and stability, would need to be characterized to assess its drug-like potential. The amino group at the C4 position also offers a handle for further chemical modification, allowing for the creation of a library of related compounds to explore structure-activity relationships (SAR).

Compound and Property Data

Below are tables detailing the general properties of pyrazole and some of its derivatives, providing context for the potential characteristics of this compound.

Table 1: General Properties of Pyrazole

| Property | Value | Source |

| Chemical Formula | C3H4N2 | scbt.com |

| Molar Mass | 68.08 g/mol | tcichemicals.com |

| Appearance | Colorless solid | nih.gov |

| Melting Point | 66-70 °C | scbt.com |

| Boiling Point | 186-188 °C | scbt.com |

| Basicity (pKb) | 11.5 | scbt.com |

Table 2: Physicochemical Properties of Related Aminopyrazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Source |

| 1H-Pyrazol-4-amine | C3H5N3 | 83.09 | - | nist.gov |

| 1-Methyl-1H-pyrazol-4-amine | C4H7N3 | 97.12 | -0.4 | mdpi.com |

| 1-Cyclopropyl-1H-pyrazol-4-amine | C6H9N3 | 123.16 | - | nih.gov |

| 1-(2-Methoxyethyl)-1H-pyrazol-4-amine | C6H11N3O | - | - | scbt.com |

| 1,3,5-Trimethyl-1H-pyrazol-4-amine | C6H11N3 | 125.17 | - | |

| 1-(Oxan-2-yl)-1H-pyrazol-4-amine | C8H13N3O | 167.21 | 0.3 | nih.gov |

Table 3: Spectroscopic Data for Pyrazole and Halogenated Derivatives

| Compound | 1H NMR (δ, ppm in CD2Cl2) | IR (cm-1, solid state) | Source |

| 1H-Pyrazole | 12.7 (N-H), 7.6 (H3,5) | 3126 (N-H stretch) | |

| 4-Fluoro-1H-pyrazole | 12.8 (N-H), 7.5 (H3,5) | 3133 (N-H stretch) | |

| 4-Chloro-1H-pyrazole | 13.0 (N-H), 7.6 (H3,5) | - | |

| 4-Bromo-1H-pyrazole | 13.0 (N-H), 7.6 (H3,5) | - | |

| 4-Iodo-1H-pyrazole | 12.8 (N-H), 7.7 (H3,5) | 3110 (N-H stretch) |

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

1-(2-cyclohexylethyl)pyrazol-4-amine |

InChI |

InChI=1S/C11H19N3/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h8-10H,1-7,12H2 |

InChI Key |

RWGPIRHSBIUUHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCN2C=C(C=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Cyclohexylethyl 1h Pyrazol 4 Amine and Its Structural Analogs

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is the foundational step in the synthesis. The most prevalent and versatile methods rely on the condensation of a hydrazine (B178648) derivative with a three-carbon building block.

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound. mdpi.com This approach is widely applicable and allows for the preparation of a diverse range of substituted pyrazoles. The reaction typically involves a bidentate nucleophilic attack by the hydrazine on a carbon unit such as a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or their synthetic equivalents. nih.gov

Key strategies for pyrazole ring formation include:

Reaction with 1,3-Diketones: The Knorr pyrazole synthesis and related methods involve the reaction of a hydrazine with a 1,3-diketone or a β-ketoester. This condensation is often catalyzed by acid and proceeds through a hydrazone intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrazole ring. nih.govacs.org

Reaction with α,β-Unsaturated Carbonyls: Hydrazines can react with α,β-unsaturated aldehydes and ketones. This reaction proceeds via a Michael addition followed by intramolecular cyclization and elimination to yield pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov

Reaction with Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones has been a known method for over a century. However, this reaction often yields a mixture of two regioisomers, which can be a significant drawback. mdpi.com

The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or a protected hydrazine) and the 1,3-dielectrophile determines the substitution pattern on the resulting pyrazole ring. For the synthesis of a 4-amino precursor, the 1,3-dicarbonyl component would need to be appropriately substituted to allow for later introduction of the amine or a precursor group.

Table 1: Examples of Reagents for Pyrazole Synthesis via Cyclization

| Hydrazine Source | 1,3-Difunctional System | Resulting Intermediate/Product | Key Features |

|---|---|---|---|

| Hydrazine Hydrate | 1,3-Diketones (e.g., Acetylacetone) | Substituted Pyrazole | Classic, high-yield Knorr synthesis. nih.gov |

| Arylhydrazines | α,β-Unsaturated Ketones (e.g., Chalcones) | Pyrazoline, then Pyrazole | Requires subsequent oxidation step. nih.gov |

| Tosylhydrazine | α,β-Unsaturated Carbonyls | N-functionalized Pyrazole | Tosyl group acts as a leaving group. beilstein-journals.org |

| Hydrazine Derivatives | Acetylenic Ketones | Mixture of Regioisomeric Pyrazoles | Lacks regioselectivity. mdpi.com |

A significant challenge in pyrazole synthesis is controlling the regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The reaction can potentially yield two different regioisomers. The final structure of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine requires specific substitution at the N1 and C4 positions.

Several factors influence the regiochemical outcome of the cyclization:

Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can direct the cyclization to form the less sterically hindered isomer.

Electronic Effects: The electronic nature of the substituents can influence the relative reactivity of the two carbonyl groups in a 1,3-dicarbonyl compound, guiding the initial nucleophilic attack of the hydrazine.

Reaction Conditions: The choice of solvent and catalyst can dramatically impact regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in the formation of certain pyrazoles.

Directed Synthesis: In some cases, a substituent can be used to direct the reaction, only to be removed or modified in a later step. For example, N-alkyl phthalimides have been used as precursors in a one-pot process to generate substituted pyrazoles with defined regiochemistry. rsc.org

Achieving the desired 1,4-substitution pattern often involves a multi-step sequence where the pyrazole ring is first formed, and then functional groups are introduced at the desired positions.

Introduction of the 4-Amino Functionality

Once the pyrazole core is synthesized, the next critical step is the introduction of an amino group at the C4 position. This can be accomplished either by direct amination of a C-H bond or, more commonly, through the reduction of a precursor functional group.

Direct C-H amination of heterocycles is a modern and atom-economical approach, but its application to the C4 position of pyrazoles can be challenging. It often requires specific directing groups or specialized catalysts. While methods exist for the electrophilic amination of primary amines to form hydrazines, which can then be used in one-pot pyrazole syntheses, the direct amination of a pre-formed pyrazole ring at the C4 position is less common. organic-chemistry.orgresearchgate.net Research in this area focuses on transition-metal-catalyzed C-H activation/amination protocols.

A more established and reliable method for introducing a 4-amino group is through the reduction of a 4-nitropyrazole intermediate. arkat-usa.org This two-step sequence involves:

Nitration of the Pyrazole Ring: The pyrazole is first subjected to nitrating conditions, typically using a mixture of nitric acid and sulfuric acid, to install a nitro group (NO2) at the C4 position. The pyrazole ring is generally susceptible to electrophilic substitution, and the C4 position is often the most reactive site, especially if the N1 and C3/C5 positions are already substituted. nih.gov

Reduction of the Nitro Group: The resulting 4-nitropyrazole is then reduced to the corresponding 4-aminopyrazole. This reduction is a standard transformation in organic synthesis and can be achieved with high efficiency using a variety of reagents. nih.gov

Table 2: Common Reagents for the Reduction of 4-Nitropyrazoles

| Reducing Agent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst | Clean reaction, high yield, environmentally benign byproduct (H₂O). | nih.gov |

| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl) | Effective and widely used for nitro group reduction. | arkat-usa.org |

| Iron (Fe) or Zinc (Zn) metal | In acidic solution (e.g., acetic acid or HCl) | Inexpensive and effective reducing agents. | arkat-usa.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent systems | Mild conditions, useful for sensitive substrates. | arkat-usa.org |

This nitro-reduction pathway is a robust and versatile route to 4-aminopyrazoles, which are key intermediates for the final N-alkylation step. arkat-usa.orgnih.gov

N-Alkylation Chemistry for the Cyclohexylethyl Moiety

The final step in the synthesis of the target compound is the attachment of the 2-cyclohexylethyl group to the N1 position of the 4-aminopyrazole intermediate. N-alkylation of pyrazoles is a well-studied reaction. Since pyrazole is an acidic heterocycle, it can be deprotonated by a base to form a pyrazolate anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent. researchgate.net

The standard procedure involves:

Deprotonation: A suitable base is used to remove the proton from the N1 position of the pyrazole ring. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). acs.orgresearchgate.net

Nucleophilic Substitution: The resulting pyrazolate anion is reacted with an appropriate alkylating agent, such as 1-(2-bromoethyl)cyclohexane or 1-(2-tosyloxyethyl)cyclohexane. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net

A systematic study on the N-substitution of 3-substituted pyrazoles found that using potassium carbonate in DMSO is highly effective for achieving regioselective N1-alkylation. researchgate.netacs.org For pyrazoles with two N-H protons, alkylation can sometimes lead to a mixture of N1 and N2 isomers. However, in the case of a 3- or 5-substituted pyrazole, the steric bulk of the existing substituent often directs the incoming alkyl group to the less hindered nitrogen atom, enhancing regioselectivity. semanticscholar.org In the case of the 4-aminopyrazole intermediate, the two nitrogen atoms are equivalent before alkylation, so only one product is formed.

General N-Alkylation Protocols for Pyrazoles

The N-alkylation of pyrazoles is a fundamental transformation in the synthesis of N-substituted pyrazole derivatives. Generally, this reaction involves the deprotonation of the pyrazole nitrogen followed by reaction with an alkylating agent. mdpi.com Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium tert-butoxide. researchgate.net The choice of solvent and temperature can significantly influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted pyrazoles. researchgate.net For the synthesis of this compound, a suitable alkylating agent would be a 2-cyclohexylethyl halide, such as 1-bromo-2-cyclohexylethane.

A study on the N-alkylation of 3-substituted pyrazoles under basic conditions using K2CO3 in DMSO demonstrated regioselective N1-alkylation. researchgate.net Another approach involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org

Table 1: General Conditions for N-Alkylation of Pyrazoles

| Base | Alkylating Agent | Solvent | Typical Conditions | Key Features |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Alkyl Halides | DMF, THF | 0 °C to room temperature | Strong base, generally provides good yields. |

| Potassium Carbonate (K₂CO₃) | Alkyl Halides | Acetonitrile, DMSO | Room temperature to reflux | Milder base, often used for less reactive substrates. researchgate.net |

| Potassium tert-butoxide | Alkyl Halides | Diethyl ether | Room temperature | Used in phase-transfer catalysis. researchgate.net |

| Brønsted Acid (e.g., CSA) | Trichloroacetimidates | DCM | Room temperature | Avoids the use of strong bases. mdpi.comsemanticscholar.org |

Application of Phase-Transfer Catalysis in N-Alkylation Reactions

Phase-transfer catalysis (PTC) offers a convenient and efficient method for the N-alkylation of pyrazoles, often without the need for a solvent. researchgate.net This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), to facilitate the transfer of the pyrazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. researchgate.netresearchgate.net

This method has been successfully applied to the alkylation of various N-heterocycles, including pyrazole, with high yields of N-alkylated products. researchgate.net The use of PTC can solve common problems associated with traditional alkylation methods, such as the need for anhydrous conditions and strong, hazardous bases. researchgate.net The reaction can be performed under solid-liquid or liquid-liquid conditions. For instance, the alkylation of pyrazole can be carried out using potassium tert-butoxide as the base and 18-crown-6 as the catalyst in diethyl ether, resulting in exclusive N-alkylation. researchgate.net

Table 2: Examples of Phase-Transfer Catalyzed N-Alkylation of Pyrazoles

| Catalyst | Base | Reaction Conditions | Outcome |

|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | Anhydrous K₂CO₃ | Acetonitrile (liquid phase) | Efficient N-alkylation of 3-substituted-1H-pyrazol-2-in-5-ones. researchgate.net |

| 18-crown-6 | Potassium tert-butoxide | Diethyl ether | Exclusive N-alkylation of pyrazole. researchgate.net |

| Quaternary ammonium salts | - | Solvent-free, with alkyl iodides | High yields of N-alkylpyrazoles. researchgate.net |

Advanced Coupling Reactions in Scaffold Assembly

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions are particularly valuable for introducing the amine functionality at the C4 position of the pyrazole ring.

Buchwald-Hartwig Amination Strategies for Pyrazole Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is highly versatile and can be applied to the amination of aryl and heteroaryl halides, including pyrazole derivatives. wikipedia.org To synthesize this compound, a 4-halo-1-(2-cyclohexylethyl)-1H-pyrazole would serve as the starting material, which would then be coupled with an ammonia equivalent or a protected amine.

The success of the Buchwald-Hartwig amination often depends on the choice of the palladium catalyst, the phosphine ligand, and the base. nih.gov Bulky biarylmonophosphine ligands have been shown to be effective in these reactions. nih.gov While the C-N coupling of 4-halopyrazoles with alkylamines bearing β-hydrogens can sometimes be challenging due to side reactions like β-elimination, careful optimization of reaction conditions can lead to the desired products. nih.govresearchgate.net For amines lacking a β-hydrogen, the reaction often proceeds more smoothly. nih.govresearchgate.net

Table 3: Key Components in Buchwald-Hartwig Amination of Pyrazoles

| Component | Examples | Role in the Reaction |

|---|---|---|

| Palladium Precatalyst | Pd(dba)₂, Pd(OAc)₂ | Source of the active Pd(0) catalyst. nih.gov |

| Ligand | tBuDavePhos, BINAP, DPPF | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orgresearchgate.net |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination. |

| Substrate | 4-Bromo- or 4-iodopyrazole | The electrophilic partner in the coupling reaction. researchgate.net |

Suzuki-Miyaura Cross-Coupling in Related Structural Syntheses

The Suzuki-Miyaura cross-coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and halides or triflates. nih.gov While not directly forming the C-N bond of the target amine, this reaction is highly relevant for the synthesis of structural analogs where an aryl or heteroaryl group might be present at the C4 position of the pyrazole ring. This method allows for the synthesis of a wide array of functionalized pyrazole derivatives. nih.govacs.org

The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base, similar to the Buchwald-Hartwig amination. researchgate.net An efficient Suzuki-Miyaura coupling of halogenated aminopyrazoles has been developed, allowing for the incorporation of various aryl, heteroaryl, and styryl groups. acs.org Interestingly, bromo and chloro pyrazole derivatives were found to be superior to iodo derivatives in some cases, as they showed a reduced tendency for dehalogenation side reactions. acs.org

One-Pot and Multicomponent Synthetic Approaches for Pyrazole-Amines

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies in organic synthesis. rsc.org These approaches allow for the construction of complex molecules like pyrazole-amines in a single synthetic operation from three or more starting materials. rsc.org

One-pot syntheses of functionalized pyrazoles have been developed that proceed from primary amines. organic-chemistry.orgacs.org For instance, an electrophilic amination of a primary amine can generate a hydrazine intermediate in situ, which then reacts with a 1,3-dicarbonyl compound to form the pyrazole ring. organic-chemistry.orgacs.org This method has the potential for application in library synthesis. acs.org

Multicomponent reactions for the synthesis of pyrazole derivatives often involve the condensation of a hydrazine, a 1,3-dicarbonyl compound or its equivalent, and another component to introduce further diversity. nih.gov For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine has been used to synthesize 1H-pyrazoles in water. Another approach involves the one-pot reaction of hydrazine hydrate, arylidene malononitrile, and an isothiocyanate to produce 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com Such strategies offer a rapid and atom-economical route to highly functionalized pyrazole-amine scaffolds.

Table 4: Common Components in Multicomponent Pyrazole Syntheses

| Component 1 | Component 2 | Component 3 | Resulting Scaffold |

|---|---|---|---|

| Hydrazine/Hydrazine derivative | 1,3-Dicarbonyl compound | Aldehyde | Substituted Pyrazole. beilstein-journals.org |

| Hydrazine hydrate | Arylidene malononitrile | Isothiocyanate | 1H-Pyrazole-1-carbothioamide. biointerfaceresearch.com |

| Enaminone | Aldehyde | Hydrazine | 1H-Pyrazole. |

Chemical Reactivity and Derivatization Strategies of the 1 2 Cyclohexylethyl 1h Pyrazol 4 Amine Core

Transformations at the 4-Amino Group

The primary amino group is a potent nucleophile and serves as the primary handle for a variety of chemical transformations. Its reactivity is central to the synthesis of numerous amide, sulfonamide, and imine derivatives.

The nucleophilic nitrogen of the 4-amino group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically high-yielding and proceed under standard conditions.

Acylation: The reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-(1-(2-cyclohexylethyl)-1H-pyrazol-4-yl)amides. The base serves to neutralize the acidic byproduct (e.g., HCl or acetic acid). This transformation is not only a route to amide derivatives but is also frequently employed as a strategy to protect the amino group, thereby modulating its reactivity and directing subsequent reactions on the pyrazole (B372694) ring. byjus.com

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base affords the corresponding sulfonamides. nih.gov This reaction provides a robust method for installing sulfonyl moieties, which are significant pharmacophores in medicinal chemistry.

Table 1: Acylation and Sulfonylation Reactions

| Starting Material | Reagent | Product Name | Product Structure |

| 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine | Acetyl chloride | N-(1-(2-cyclohexylethyl)-1H-pyrazol-4-yl)acetamide | |

| This compound | p-Toluenesulfonyl chloride | N-(1-(2-cyclohexylethyl)-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide |

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds. mdpi.com Reaction with aldehydes or ketones, typically under acid catalysis with azeotropic removal of water, leads to the formation of imines, also known as Schiff bases. encyclopedia.pub These imine derivatives can be stable compounds or serve as intermediates for further synthetic transformations, such as reduction to secondary amines. The formation of these C=N bonds extends the conjugated system and provides a facile route to more complex molecular architectures.

Table 2: Imine Formation via Condensation

| Starting Material | Reagent (Example) | Product Name | Product Structure |

| This compound | Benzaldehyde | (E)-N-benzylidene-1-(2-cyclohexylethyl)-1H-pyrazol-4-amine | |

| This compound | Acetone | N-((1-(2-cyclohexylethyl)-1H-pyrazol-4-yl)imino)propan-2-one |

Aromatic and heteroaromatic primary amines can be converted into diazonium salts, which are highly valuable synthetic intermediates. arkat-usa.org Treatment of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid (e.g., HCl) at low temperatures (0-5 °C), yields the corresponding pyrazolediazonium salt.

These diazonium salts are generally not isolated but are used directly in subsequent reactions. A key application is in azo coupling reactions, where the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds (such as phenols or anilines) to form brightly colored azo compounds. scribd.com This reaction introduces a diazo bridge (-N=N-), linking the pyrazole core to another aromatic system.

Functionalization of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles is influenced by the substituents present. The N1-cyclohexylethyl group and the C4-amino group both play a significant role in directing further functionalization.

The pyrazole ring is considered a π-excessive heterocycle, though less so than pyrrole. quora.com Electrophilic substitution is a common pathway for its functionalization. globalresearchonline.net In the case of this compound, the 4-amino group is a powerful activating group and directs incoming electrophiles to the adjacent positions (C-3 and C-5). The electronic environment suggests that the C-5 position is generally more susceptible to electrophilic attack due to the electronic influence of the adjacent sp2-hybridized ring nitrogen. quora.com

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms, typically at the C-5 position.

Nitration: Direct nitration can be challenging due to the high reactivity of the amino group and the potential for oxidation. byjus.com It is often necessary to first protect the amino group via acylation (as described in 3.1.1) to moderate its activating effect and prevent the formation of undesired byproducts. Following protection, nitration with a mixture of nitric acid and sulfuric acid would likely lead to substitution at the C-5 position. The protecting group can then be removed by hydrolysis to regenerate the amine.

Table 3: Electrophilic Substitution on the Pyrazole Ring

| Starting Material | Reagent | Predicted Major Product |

| This compound | N-Bromosuccinimide (NBS) | 5-bromo-1-(2-cyclohexylethyl)-1H-pyrazol-4-amine |

| N-(1-(2-cyclohexylethyl)-1H-pyrazol-4-yl)acetamide | HNO₃ / H₂SO₄ | N-(5-nitro-1-(2-cyclohexylethyl)-1H-pyrazol-4-yl)acetamide |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgunistra.fr However, these reactions require a leaving group, typically a halide (Br, I) or a triflate, on the aromatic ring. acs.org The parent compound, this compound, is not a direct substrate for these reactions.

A key derivatization strategy, therefore, involves a two-step sequence:

Halogenation: Introduction of a bromine or iodine atom onto the pyrazole ring, most likely at the C-5 position via electrophilic substitution as described previously (3.2.1).

Cross-Coupling: The resulting halo-pyrazole can then be used as a substrate in a palladium-catalyzed cross-coupling reaction. For example, a Suzuki coupling of 5-bromo-1-(2-cyclohexylethyl)-1H-pyrazol-4-amine with an arylboronic acid, in the presence of a palladium catalyst and a base, would yield a 5-aryl-substituted pyrazole derivative. nih.govresearchgate.net This strategy enables the direct connection of aryl or vinyl groups to the pyrazole core, significantly expanding the accessible chemical space.

Table 4: Strategy for Palladium-Catalyzed Cross-Coupling

| Step | Substrate | Reagent / Conditions | Product |

| 1. Halogenation | This compound | N-Bromosuccinimide (NBS) | 5-bromo-1-(2-cyclohexylethyl)-1H-pyrazol-4-amine |

| 2. Suzuki Coupling | 5-bromo-1-(2-cyclohexylethyl)-1H-pyrazol-4-amine | Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 1-(2-cyclohexylethyl)-5-phenyl-1H-pyrazol-4-amine |

Modifications and Derivatization of the Cyclohexylethyl Side Chain

The cyclohexylethyl side chain, while generally stable, presents opportunities for structural modification to modulate the physicochemical properties of the parent molecule. Although direct derivatization of the this compound side chain is not extensively documented, modern synthetic methodologies for C–H functionalization offer plausible routes for its modification.

Strategic derivatization of the saturated cyclohexyl ring can be achieved through transition-metal-catalyzed C–H activation. This powerful technique allows for the direct conversion of inert C–H bonds into new C-C or C-heteroatom bonds. Catalysts based on palladium and rhodium are particularly effective for such transformations. nih.govnih.govacs.org In the context of the target molecule, the pyrazole nitrogen atoms could potentially act as directing groups to guide the catalyst to specific positions on the cyclohexyl ring, although this can be challenging for remote positions.

More direct approaches can target the C–H bonds of the cycloalkane. Recent advancements have enabled the transannular γ-C–H arylation of cycloalkane carboxylic acids, demonstrating that even strained ring systems can be functionalized. nih.govnih.gov While the parent amine does not possess a directing carboxylic acid group, these studies highlight the increasing feasibility of selectively modifying saturated carbocycles. nih.gov Such methods could potentially be adapted to introduce aryl, alkyl, or other functional groups onto the cyclohexyl moiety, thereby creating novel analogues.

Below is a table summarizing potential derivatization strategies for the cyclohexylethyl side chain based on established chemical principles.

| Strategy | Reagents and Conditions | Potential Product Description | Reference |

| C–H Arylation | Aryl halide (e.g., Ar-I, Ar-Br), Pd(OAc)₂, Ligand (e.g., QuinNuPyridone), Ag₂CO₃ | Introduction of an aryl substituent at a C-H position on the cyclohexyl ring. | nih.govnih.gov |

| C–H Alkylation | Alkyl carboxylic acid, Ag catalyst, Oxidant (e.g., Selectfluor) | Installation of an alkyl group (e.g., tert-butyl, adamantyl) on the cyclohexyl ring via a Minisci-type reaction. | researchgate.net |

| Rh-Catalyzed C-H Activation | Olefin, RhCl(PCy₃)₂, Heat | Potential for intramolecular C-H activation or intermolecular coupling, though typically demonstrated on heterocycles themselves rather than alkyl side chains. | nih.govnih.govacs.org |

Synthesis of Hybrid Molecules and Conjugates involving the Pyrazole Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery. The this compound core is an excellent platform for creating such hybrid structures, where the pyrazole moiety is linked to other bioactive heterocyclic rings like thiazole (B1198619), triazole, or other nitrogen-containing systems. These conjugations are typically achieved by leveraging the reactivity of the 4-amino group or the C5 position of the pyrazole ring.

The synthesis of pyrazole-thiazole hybrids is a well-established field, often utilizing the Hantzsch thiazole synthesis. nih.gov A common and versatile route to connect a thiazole ring to the C4 position of the pyrazole starts with the functionalization of the pyrazole core.

First, the this compound would undergo a Vilsmeier-Haack reaction using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install a formyl group at the C4 position, yielding the corresponding pyrazole-4-carbaldehyde. hilarispublisher.com This aldehyde is a crucial intermediate that can then be condensed with thiosemicarbazide (B42300) to form a thiosemicarbazone. The final step involves the cyclization of this thiosemicarbazone with various α-haloketones (e.g., substituted phenacyl bromides), which builds the thiazole ring and results in the desired pyrazole-thiazole hybrid molecule. nih.govmdpi.com

The general synthetic pathway is outlined below:

Formylation: 1-(2-cyclohexylethyl)-1H-pyrazole is treated with POCl₃/DMF.

Thiosemicarbazone Formation: The resulting aldehyde is reacted with thiosemicarbazide.

Thiazole Ring Formation: The intermediate is cyclized with an α-haloketone.

The following table illustrates the variety of pyrazole-thiazole hybrids that can be synthesized using this methodology.

| α-Haloketone Reactant (R-CO-CH₂Br) | Resulting Thiazole Substituent (R) | Hybrid Product Structure | Reference |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-Methoxyphenyl | 4-(4-(4-Methoxyphenyl)thiazol-2-yl)amino-1-(2-cyclohexylethyl)-1H-pyrazole derivative | nih.gov |

| 2-Bromo-1-(4-nitrophenyl)ethanone | 4-Nitrophenyl | 4-(4-(4-Nitrophenyl)thiazol-2-yl)amino-1-(2-cyclohexylethyl)-1H-pyrazole derivative | nih.gov |

| 2-Bromo-1-(4-fluorophenyl)ethanone | 4-Fluorophenyl | 4-(4-(4-Fluorophenyl)thiazol-2-yl)amino-1-(2-cyclohexylethyl)-1H-pyrazole derivative | nih.gov |

| 3-(2-Bromoacetyl)coumarin | 3-Coumarinyl | 4-(4-(3-Coumarinyl)thiazol-2-yl)amino-1-(2-cyclohexylethyl)-1H-pyrazole derivative | researchgate.net |

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally efficient and modular route for synthesizing pyrazole-triazole conjugates. beilstein-journals.orgresearchgate.net This reaction joins an azide-functionalized molecule with an alkyne-functionalized molecule to form a stable 1,2,3-triazole ring.

Starting with this compound, the 4-amino group can be readily converted into an azide (B81097) group. This is typically achieved through diazotization with a nitrite source (e.g., NaNO₂) under acidic conditions, followed by treatment with sodium azide (NaN₃). The resulting 4-azido-1-(2-cyclohexylethyl)-1H-pyrazole is a stable intermediate poised for the CuAAC reaction.

This pyrazolyl azide can then be reacted with a wide array of terminal alkynes in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield the corresponding 1,4-disubstituted pyrazole-triazole conjugates. beilstein-journals.orgresearchgate.netdoaj.org This method is highly reliable and tolerates a broad range of functional groups on the alkyne partner, allowing for the creation of large and diverse libraries of hybrid molecules.

The table below provides examples of pyrazole-triazole conjugates that can be synthesized from the target scaffold.

| Alkyne Reactant (R-C≡CH) | Resulting Triazole Substituent (R) | Hybrid Product Structure | Reference |

| Phenylacetylene | Phenyl | 1-(1-(2-cyclohexylethyl)-1H-pyrazol-4-yl)-4-phenyl-1H-1,2,3-triazole | beilstein-journals.orgresearchgate.net |

| Propargyl alcohol | Hydroxymethyl | (1-(1-(2-cyclohexylethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazol-4-yl)methanol | beilstein-journals.orgresearchgate.net |

| 1-Ethynyl-4-fluorobenzene | 4-Fluorophenyl | 1-(1-(2-cyclohexylethyl)-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-1H-1,2,3-triazole | beilstein-journals.orgresearchgate.net |

| 3-Butyn-1-ol | 2-Hydroxyethyl | 2-(1-(1-(2-cyclohexylethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazol-4-yl)ethanol | beilstein-journals.orgresearchgate.net |

Beyond simple thiazole and triazole conjugates, the pyrazole core can be fused with other nitrogen-containing rings to create more complex polycyclic systems, such as pyrazolopyridines and pyrazolopyrimidines. semanticscholar.orgresearchgate.net These fused heterocycles often exhibit unique biological activities due to their rigid, planar structures.

A prominent method for constructing pyrazolo[3,4-b]pyridines is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. For the target pyrazole, this requires a two-step process. First, the 4-amino group is protected, and a formyl group is introduced at the C5 position. Subsequent deprotection of the amino group would yield a 5-amino-1-(2-cyclohexylethyl)-1H-pyrazole-4-carbaldehyde intermediate. This key intermediate can then be reacted with various ketones (e.g., cyclohexanone) or compounds with active methylene groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base catalyst to construct the fused pyridine ring. semanticscholar.org

Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized from related pyrazole precursors. For instance, a 5-azidopyrazole-4-carbaldehyde can undergo a Staudinger reaction followed by aza-Wittig cyclization to form the fused pyrimidine (B1678525) ring. semanticscholar.org

The following table summarizes pathways to integrate the pyrazole core with other nitrogenous heterocyclic systems.

| Target Fused System | Key Pyrazole Intermediate | Co-Reactant(s) | Reaction Type | Reference |

| Pyrazolo[3,4-b]pyridine | 5-Amino-1-(R)-pyrazole-4-carbaldehyde | Ketone (e.g., cyclohexanone), Malononitrile | Friedländer Annulation | semanticscholar.orgresearchgate.net |

| Pyrazolo[3,4-d]pyrimidine | 5-Azido-1-(R)-pyrazole-4-carbaldehyde | Triphenylphosphine (B44618), Isocyanate | Aza-Wittig Cyclization | semanticscholar.org |

| Pyrazolo[1,5-a] hilarispublisher.combeilstein-journals.orgdiazepine | 1-(Oxiran-2-ylmethyl)-1H-pyrazole | Primary or secondary amine | Ring-opening and direct cyclization | nih.gov |

| Pyrazolo[3,4-b]quinoline | 5-Amino-1-(R)-pyrazole-4-carbonitrile | Cyclohexanone | Friedländer Annulation | semanticscholar.org |

Spectroscopic Characterization and Advanced Structural Analysis in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete and unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR spectroscopy is the initial and most informative experiment for determining the structure of a molecule like this compound. By analyzing the chemical shifts (δ), integration, and multiplicity of the signals, the number and type of proton environments can be established.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring, the ethyl linker, the amino group, and the cyclohexyl ring. The pyrazole ring protons, typically appearing in the aromatic region, are influenced by the nitrogen atoms and the amino substituent. acs.orgnih.gov The protons of the ethyl linker would likely appear as two triplets, a result of coupling with each other. The cyclohexyl protons would present as a complex series of multiplets in the aliphatic region of the spectrum. The protons of the amino group (NH₂) may appear as a broad singlet.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyrazole C3-H | 7.0 - 7.5 | Singlet (s) |

| Pyrazole C5-H | 7.2 - 7.8 | Singlet (s) |

| Amino (-NH₂) | 3.0 - 5.0 | Broad Singlet (br s) |

| N-CH₂ (ethyl) | 3.8 - 4.2 | Triplet (t) |

| Cyclohexyl-CH₂ (ethyl) | 1.6 - 2.0 | Triplet (t) |

| Cyclohexyl-CH | 1.5 - 1.8 | Multiplet (m) |

Note: The chemical shifts are estimated based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The carbon signals for the pyrazole ring are expected in the range of approximately 100-150 ppm, with the carbon bearing the amino group (C4) and the carbons adjacent to the nitrogen atoms (C3 and C5) showing characteristic shifts. acs.orgnih.gov The carbons of the ethyl linker and the cyclohexyl ring will appear in the aliphatic region of the spectrum, typically between 20 and 60 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3 | 130 - 140 |

| Pyrazole C4 | 115 - 125 |

| Pyrazole C5 | 135 - 145 |

| N-CH₂ (ethyl) | 45 - 55 |

| Cyclohexyl-CH₂ (ethyl) | 30 - 40 |

| Cyclohexyl-CH | 35 - 45 |

Note: The chemical shifts are estimated based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

To definitively assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the two methylene (B1212753) groups of the ethyl linker and between the protons of the cyclohexyl ring, helping to trace the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each carbon signal to its attached proton(s), such as linking the pyrazole proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule, for example, by showing a correlation from the N-CH₂ protons of the ethyl linker to the C5 carbon of the pyrazole ring and the CH carbon of the cyclohexyl ring.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₁₁H₁₉N₃. The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|

Note: The calculated m/z is for the protonated molecule [C₁₁H₂₀N₃]⁺.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragment ions provides valuable information about the structure of the original molecule.

For this compound, key fragmentation pathways would be expected to involve the cleavage of the bonds in the ethyl linker and the fragmentation of the cyclohexyl ring. Common fragmentation patterns for pyrazole-containing compounds can also provide diagnostic ions. researchgate.net For example, cleavage of the bond between the two carbons of the ethyl linker or the bond between the ethyl group and the cyclohexyl ring would result in characteristic fragment ions. These fragmentation patterns help to piece together the molecular structure and confirm the proposed connectivity of the different structural motifs.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is an indispensable analytical technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a molecule's vibrational modes can be determined, providing a unique "fingerprint." For this compound, the IR spectrum is predicted to exhibit characteristic absorption bands corresponding to its distinct structural components: the pyrazole ring, the primary amine group, and the cyclohexylethyl substituent.

The primary amine (-NH₂) group is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. Bending vibrations for the N-H bond are typically observed in the 1590-1650 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is anticipated to appear in the 1250-1340 cm⁻¹ region.

The pyrazole ring itself contributes to a series of characteristic absorptions. The C=N stretching vibration within the heterocyclic ring is expected to produce a band around 1590-1620 cm⁻¹. The C-H stretching vibrations of the pyrazole ring typically occur above 3000 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations give rise to signals in the 1000-1300 cm⁻¹ and 750-1000 cm⁻¹ regions, respectively.

The cyclohexylethyl substituent will be identifiable by the characteristic stretching and bending vibrations of its aliphatic C-H bonds. The C-H stretching vibrations of the CH₂ and CH₃ groups are expected in the 2850-2960 cm⁻¹ range. The scissoring and rocking vibrations of the CH₂ groups will likely appear around 1445-1465 cm⁻¹ and 720-725 cm⁻¹, respectively.

A summary of the predicted key IR absorption bands for this compound is presented in the interactive table below. These values are based on typical ranges for the respective functional groups found in similar molecules. nih.govrjpbcs.com

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Aromatic Amine | C-N Stretch | 1250 - 1340 |

| Pyrazole Ring | C=N Stretch | 1590 - 1620 |

| Pyrazole Ring | C-H Stretch | > 3000 |

| Cyclohexyl Group | C-H Stretch | 2850 - 2960 |

| Methylene Group (-CH₂-) | C-H Bend (Scissoring) | 1445 - 1465 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For this compound, the pyrazole ring and the attached amino group constitute a conjugated system, which is expected to give rise to characteristic absorption bands in the UV region.

The primary electronic transitions observed in molecules with both π systems and heteroatoms containing non-bonding electrons (like the nitrogens in the pyrazole and amino groups) are π → π* and n → π* transitions. youtube.comyoutube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur in conjugated systems. For N-alkylated pyrazoles, these transitions are often observed in the 200-300 nm range. The presence of the amino group as an auxochrome on the pyrazole ring is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength. nih.gov

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from a nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. youtube.com

The solvent used for UV-Vis analysis can influence the position of the absorption maxima. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in λmax.

The predicted UV-Vis absorption data for this compound, based on the analysis of similar pyrazole derivatives, are summarized in the interactive table below. nih.govnih.gov

| Electronic Transition | Chromophore | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |

| π → π | Pyrazole ring conjugated with -NH₂ | ~230 - 280 | High |

| n → π | Nitrogen lone pairs | > 280 | Low |

The study of such electronic transitions is crucial in understanding the photophysical properties of these molecules, which is relevant for applications in areas such as photosensitizers and molecular probes.

Computational Chemistry and Molecular Modeling Studies of the 1 2 Cyclohexylethyl 1h Pyrazol 4 Amine Scaffold

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of molecules. eurasianjournals.comaip.org These methods provide a detailed understanding of a molecule's geometry, stability, and reactivity.

The conformational flexibility of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine, particularly concerning the cyclohexylethyl side chain, is critical for its interaction with biological macromolecules. DFT calculations are employed to determine the most stable, low-energy conformations of the molecule. By systematically rotating the rotatable bonds, a potential energy surface can be mapped, and the global minimum energy conformation can be identified.

Theoretical studies on similar pyrazole (B372694) derivatives often utilize the B3LYP functional with a basis set like 6-311+G(2d,p) to optimize molecular geometries. aip.orgtandfonline.com For the this compound scaffold, DFT studies would analyze the rotational barriers around the C-C bond connecting the cyclohexane (B81311) ring to the ethyl linker and the C-N bond linking the ethyl group to the pyrazole ring. The results of such an analysis would reveal the preferred spatial arrangement of the bulky cyclohexyl group relative to the planar pyrazole ring, which is a key determinant for its binding to a target protein.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (Cyclohexyl-Ethyl) | Dihedral Angle (Ethyl-Pyrazole) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° | 85.2° | 0.00 |

| 2 | 65.3° | 88.1° | +1.85 |

| 3 | -68.9° | 84.7° | +2.10 |

| 4 | 179.1° | -92.5° | +3.50 |

Note: This table is illustrative and presents hypothetical data to demonstrate the output of DFT conformational analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, where different colors represent regions of varying potential.

For this compound, an MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrazole ring and the nitrogen of the 4-amino group. These regions are electron-rich and represent likely sites for electrophilic attack or hydrogen bond donation.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the amine and pyrazole N-H protons. These electron-deficient areas are susceptible to nucleophilic attack and can act as hydrogen bond donors.

Neutral Potential (Green): Predominantly over the cyclohexyl and ethyl hydrocarbon portions of the molecule, indicating their nonpolar, hydrophobic nature.

This information is crucial for understanding how the molecule might interact with amino acid residues in a protein's binding pocket. aip.orgtandfonline.comresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT provides insights into static, gas-phase structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule in a more biologically relevant environment, such as in aqueous solution. eurasianjournals.com An MD simulation of the this compound scaffold, typically run for a duration of 100 nanoseconds or more, would reveal its conformational flexibility over time. nih.govnih.gov

These simulations track the movements of every atom in the system, allowing for the analysis of:

Conformational Landscape: The range of shapes the molecule can adopt in solution.

Solvation Shell: How water molecules organize around the solute, particularly around the polar amine and pyrazole groups and the nonpolar cyclohexyl group.

Internal Motions: The flexibility of the ethyl linker and the orientation of the cyclohexyl ring.

The results from MD simulations complement DFT studies by providing a dynamic picture of the molecule's behavior, which is essential for understanding how it might adapt its shape to fit into a binding site. nih.govtandfonline.com

Molecular Docking Investigations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein. nih.gov For the this compound scaffold, docking studies would be instrumental in identifying potential protein targets and elucidating the key interactions that stabilize the ligand-protein complex. Pyrazole derivatives are known to inhibit various protein classes, including kinases like VEGFR-2 and CDK2. nih.govnih.govnih.gov

The docking process involves placing the 3D structure of the ligand into the active site of the target protein and scoring the different binding poses based on factors like intermolecular interaction energies (van der Waals, electrostatic, hydrogen bonding). nih.gov A successful docking study on this scaffold would identify:

Key Hydrogen Bonds: Likely formed between the amine and pyrazole N-H groups and acceptor residues (e.g., glutamate, aspartate) in the protein, or from the pyrazole nitrogens to donor residues. nih.govmdpi.com

Hydrophobic Interactions: The bulky and nonpolar cyclohexyl group would likely fit into a hydrophobic pocket of the active site, contributing significantly to binding affinity.

Binding Energy: A calculated score that estimates the affinity of the ligand for the protein.

Table 2: Example Docking Results for a Pyrazole Derivative with a Protein Kinase

| Parameter | Value |

| Binding Energy (kcal/mol) | -10.1 |

| Hydrogen Bonds | Glu885, Asp1046 |

| Interacting Residues (Hydrophobic) | Val848, Leu840, Val916, Cys919 |

| Inhibition Constant (Ki) (nM) | 38.28 |

Note: This table is based on typical data reported for pyrazole-based kinase inhibitors and is for illustrative purposes. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening for Biological Target Identification

Pharmacophore modeling is a powerful strategy used in the early stages of drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov If a series of pyrazole analogs related to this compound were found to be active against a particular biological target, a pharmacophore model could be constructed.

This model would typically consist of features such as:

Hydrogen Bond Donors (e.g., the NH2 group)

Hydrogen Bond Acceptors (e.g., the pyrazole nitrogen atoms)

A Hydrophobic/Aromatic Center (e.g., the pyrazole ring)

A Hydrophobic Group (e.g., the cyclohexyl moiety)

Once developed, this pharmacophore model can be used as a 3D query to perform a virtual screen of large chemical databases. This process rapidly identifies other structurally diverse compounds that match the pharmacophore and are therefore likely to be active against the same target, accelerating the discovery of new lead compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.comnih.gov For a set of pyrazole derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. nih.gov

The process involves:

Data Set: Compiling a series of pyrazole compounds with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic in nature.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that links the descriptors to the activity. biointerfaceresearch.com

Validation: Rigorously validating the model to ensure its statistical significance and predictive power. biointerfaceresearch.comnih.gov

A hypothetical QSAR model for a series of pyrazole derivatives might look like: pIC50 = 0.75(LogP) - 0.21(Molecular Weight) + 1.5*(H-Bond Donors) + 3.45

The statistical quality of such a model is assessed by parameters like the correlation coefficient (R²), which indicates how well the model fits the data. biointerfaceresearch.comnih.gov These models provide valuable insights into which molecular properties are most important for the desired biological activity. nih.govcapes.gov.br

An extensive review of scientific literature and chemical databases reveals a significant lack of specific research data on the biological activities of the chemical compound This compound . As a result, a detailed article focusing solely on the in vitro mechanistic and structure-activity relationship studies of this particular molecule, as per the requested outline, cannot be generated at this time.

The provided search results offer insights into the biological activities of various other pyrazole derivatives, highlighting the therapeutic potential of the broader pyrazole chemical class. For instance, different substituted pyrazoles have been investigated for their:

Antimicrobial Properties: Studies on various pyrazole derivatives have shown their potential as antibacterial and antifungal agents. nih.govnih.govekb.egnih.gov The mechanisms can involve the disruption of microbial cell walls or other cellular processes. nih.gov

Anti-inflammatory Mechanisms: Certain pyrazole compounds have been identified as inhibitors of enzymes like p38 MAP kinase and cyclooxygenases (COX-1/2), which are key players in inflammatory pathways. nih.govnih.gov

Anticancer and Cytotoxic Mechanisms: Research into some pyrazole derivatives has demonstrated their ability to induce apoptosis and cell cycle arrest in cancer cells, with some acting as tubulin polymerization inhibitors. nih.govnih.gov

Targeted Enzyme Inhibition: Specific pyrazole-based molecules have been designed and synthesized to target and inhibit enzymes like p38 MAP kinase, which is implicated in inflammatory diseases. nih.govnih.govijmphs.com

However, without specific studies on This compound , any discussion of its biological activity would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. Further experimental research is required to elucidate the potential antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory properties of this specific molecule.

Table of Mentioned Compounds

Biological Activity Investigations in Vitro Mechanistic and Structure Activity Relationship Studies

Targeted Enzyme Inhibition Studies

Inhibition of FtsZ (In Vitro)

Currently, there is no publicly available scientific literature or data detailing the in vitro inhibitory activity of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine against the bacterial cell division protein FtsZ.

Inhibition of Monoamine Oxidase B (MAO-B) (In Vitro)

There is no specific data from in vitro assays on the inhibitory effect of this compound on monoamine oxidase B (MAO-B) in the public domain. While some halogenated pyrazoline derivatives have been investigated as MAO-B inhibitors, with substitutions at the 3 and 5 positions of the pyrazoline ring favoring MAO-B inhibition, specific findings for this compound are not available. nih.gov

Modulation of Reverse Transcriptase Activity (In Vitro)

Information regarding the in vitro modulation of reverse transcriptase activity by this compound is not available in published scientific research.

Structure-Activity Relationship (SAR) Profiling for Optimized Biological Response

Due to the absence of specific research on this compound, a definitive structure-activity relationship (SAR) profile for this compound cannot be constructed. However, general SAR principles for the broader class of 4-aminopyrazoles can be discussed to provide context. The biological activity of pyrazole (B372694) derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring.

For the 4-aminopyrazole scaffold, the substituent at the N1 position of the pyrazole ring plays a crucial role in determining the pharmacological profile. In the case of this compound, this position is occupied by a 2-cyclohexylethyl group. The size and lipophilicity of this group can influence binding to biological targets.

General findings for aminopyrazole derivatives suggest that:

Substitutions at various positions on the pyrazole nucleus can lead to a wide range of biological activities. nih.gov

For some classes of aminopyrazoles, the nature of the substituent on the nitrogen atom can significantly impact potency and selectivity for a given biological target.

Advanced Materials and Supramolecular Chemistry Applications of Pyrazole Amine Systems

Coordination Chemistry and Metal Complex Formation

The pyrazole (B372694) moiety is a well-established ligand in coordination chemistry, capable of coordinating to a wide range of metal ions. The presence of both a pyrazole ring and an amino group in 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine suggests its potential to act as a versatile ligand in the formation of transition metal complexes.

Pyrazole-Amine as Ligands in Transition Metal Complexes

Pyrazole-based ligands, including those with amino functionalities, readily form coordination complexes with numerous transition metal ions. nih.gov The nitrogen atoms of the pyrazole ring and the exocyclic amino group can act as donor sites, allowing the molecule to function as a monodentate, bidentate, or bridging ligand. The coordination mode is often influenced by the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the pyrazole ring.

In the case of This compound , the nitrogen atom at the 2-position of the pyrazole ring and the nitrogen of the 4-amino group are the most likely coordination sites. The bulky cyclohexylethyl group at the 1-position would likely exert significant steric influence, potentially favoring the formation of mononuclear complexes over polymeric structures. Research on related 4-aminoantipyrine (B1666024) derivatives has shown that they can form stable complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), Mn(II), Zn(II), and VO(IV). nih.govresearchgate.net It is anticipated that This compound would exhibit similar coordination behavior.

Characterization of Coordination Geometries and Electronic Properties

The coordination geometry of metal complexes formed with pyrazole-amine ligands can vary significantly. For instance, studies on cobalt(II) chloride complexes with 4-aminopyrazole have revealed specific structural and physicochemical properties. researchgate.net Similarly, copper(I) complexes with pyrazole-based ligands have been shown to adopt geometries ranging from distorted tetrahedral to nearly linear, depending on the co-ligands present. researchgate.net The large cyclohexylethyl group in This compound is expected to play a crucial role in determining the final geometry of its metal complexes, likely leading to distorted coordination spheres to accommodate the steric bulk.

The electronic properties of these complexes are of significant interest. The interaction between the metal d-orbitals and the ligand orbitals can give rise to unique spectroscopic and magnetic properties. For example, many transition metal complexes of pyrazole derivatives exhibit interesting photophysical properties, including fluorescence. rsc.org The electronic absorption spectra of such complexes are typically characterized by ligand-to-metal charge transfer (LMCT) and d-d transitions.

Table 1: Anticipated Coordination Geometries and Electronic Properties of Metal Complexes with this compound

| Metal Ion | Plausible Coordination Geometry | Potential Electronic Properties |

| Cu(II) | Distorted Square Planar or Octahedral | Paramagnetic, Visible d-d transitions |

| Ni(II) | Octahedral or Square Planar | Paramagnetic or Diamagnetic, Characteristic UV-Vis spectra |

| Co(II) | Tetrahedral or Octahedral | Paramagnetic, Colorimetric changes upon coordination |

| Zn(II) | Tetrahedral | Diamagnetic, Luminescent |

This table is predictive and based on the known behavior of similar pyrazole-amine ligands.

Design of Functional Materials with Optical or Electronic Properties

The development of functional materials with specific optical or electronic properties is a key area of modern materials science. Pyrazole derivatives are promising candidates for the construction of such materials due to their inherent electronic characteristics and the tunability of their properties through chemical modification. rsc.org

Theoretical investigations on pyridyl-fluoren-9-one derivatives have demonstrated how molecular engineering can tune optoelectronic properties for applications such as dye-sensitized solar cells. chemmethod.com Similarly, the strategic design of molecules incorporating the This compound scaffold could lead to new materials for organic light-emitting diodes (OLEDs), sensors, or nonlinear optical devices. The cyclohexylethyl group could enhance the solubility of these materials in organic solvents, facilitating their processing and device fabrication.

Application as Chemical Probes and Biosensors

The ability of pyrazole derivatives to selectively bind to metal ions and other analytes has led to their exploration as chemical probes and biosensors. nih.govrsc.org The coordination of an analyte to a pyrazole-based sensor can induce a change in its photophysical properties, such as fluorescence or color, enabling the detection of the target species. researchgate.net

This compound possesses the necessary features to be developed into a chemosensor. The pyrazole and amine nitrogen atoms can form a chelation site for metal ions. Upon binding, changes in the electronic structure of the molecule could lead to a "turn-on" or "turn-off" fluorescent response. For example, pyrazoline and pyrazole-based sensors have been developed for the selective detection of ions like Zn2+, Cd2+, and Fe3+. nih.gov

The design of a sensor based on This compound would involve coupling it with a fluorophore. The binding of a target analyte to the pyrazole-amine receptor would modulate the photophysical properties of the fluorophore through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). The cyclohexylethyl substituent could influence the sensor's selectivity and its partitioning into specific environments, such as cell membranes, which is relevant for biosensing applications.

Table 2: Potential Sensing Applications of this compound Based Systems

| Target Analyte | Proposed Sensing Mechanism | Potential Application |

| Transition Metal Ions (e.g., Cu2+, Zn2+) | Chelation-induced change in fluorescence | Environmental monitoring, Biological imaging |

| Anions | Hydrogen bonding interactions with the amine group | Detection of biologically relevant anions |

| Small Organic Molecules | Host-guest interactions | Sensing of pollutants or biomarkers |

This table is speculative and highlights potential research directions.

Future Research Directions and Translational Perspectives Within Academic Research

Development of Novel and Sustainable Synthetic Routes

While the classical Knorr synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, remains a fundamental method for producing pyrazoles, future research should prioritize the development of more sustainable and efficient routes to 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine and its analogs. chim.it Modern synthetic chemistry is increasingly focused on green principles, which emphasize atom economy, energy efficiency, and the avoidance of hazardous reagents. nih.govthieme-connect.com

Future synthetic explorations could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and increase yields in heterocyclic synthesis. mdpi.comresearchgate.netnih.gov Applying microwave activation to the cycloaddition of (2-cyclohexylethyl)hydrazine (B2777663) with a suitable β-dicarbonyl precursor could offer a rapid and efficient "green" pathway to the core scaffold. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity from simple starting materials, aligning with the principles of green chemistry. nih.govnih.gov Designing an MCR strategy that combines (2-cyclohexylethyl)hydrazine, a dicarbonyl equivalent, and potentially other synthons could enable the direct synthesis of highly functionalized derivatives in a single, atom-economical step. thieme-connect.comrsc.org

Novel Catalytic Systems: The use of heterogeneous, reusable catalysts can simplify product purification and minimize chemical waste. nih.govtandfonline.com Research into novel catalytic systems, such as iron-based polyoxometalates or nanocatalysts, could facilitate the synthesis under milder conditions. rsc.orgtandfonline.comorganic-chemistry.org Visible-light photoredox catalysis, which allows for the activation of substrates under exceptionally mild conditions, presents another innovative avenue for pyrazole (B372694) synthesis. organic-chemistry.org A direct synthesis of 4-aminopyrazoles from vinyl azides and hydrazines has also been developed, offering a potential route that could be adapted. rsc.org

Rational Design of Functionalized Derivatives for Specific Biological Targets

The this compound scaffold is ripe for modification through rational drug design. The N-1 and C-4 positions are key handles for altering the compound's physicochemical properties and biological activity.

Key strategies for derivative design include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is essential to understand how different functional groups impact biological activity. frontiersin.org Future work could involve creating a library of analogs by:

Modifying the N-1 Substituent: The cyclohexyl ring can be altered (e.g., introducing substituents, changing ring size) to probe hydrophobic interactions within a target's binding pocket.

Functionalizing the C-4 Amino Group: The amino group is a critical site for forming amides, sulfonamides, or Schiff bases, allowing for the introduction of diverse chemical moieties to target specific interactions like hydrogen bonds in an enzyme's active site. nih.gov

Bioisosteric Replacement: Replacing key structural elements with bioisosteres—substituents that retain similar physical or chemical properties—is a proven strategy in drug discovery. researchgate.netacs.org The pyrazole ring itself could be replaced with other heterocycles like thiazole (B1198619) or imidazole (B134444) to explore new chemical space and potentially improve metabolic stability or target affinity. acs.orgresearchgate.net Similarly, the cyclohexyl group could be replaced by other cyclic or aromatic systems. acs.org

Pharmacophore Modeling: Based on known inhibitors of a specific target, a pharmacophore model can be generated to identify the essential 3D arrangement of features required for activity. nih.govnih.govjuniperpublishers.com This model can then be used to design derivatives of this compound that fit the required spatial and electronic parameters, guiding the synthesis toward more potent compounds. nih.govnih.gov The pyrazole scaffold is a key component in numerous protein kinase inhibitors, and this approach could be used to design derivatives targeting specific kinases like JAKs, EGFR, or BRAF, which are implicated in cancer and inflammatory diseases. nih.govnih.govnih.gov

Integration with Advanced High-Throughput Screening Platforms (In Vitro)

To efficiently explore the biological potential of derivatives based on the this compound scaffold, integration with high-throughput screening (HTS) is essential. A combinatorial library of analogs, synthesized using the strategies outlined above, can be rapidly evaluated against a wide range of biological targets.

Future screening efforts could focus on:

Anticancer Activity: Pyrazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and receptor tyrosine kinases. nih.govrsc.org An HTS campaign could evaluate the library's cytotoxicity against a panel of human cancer cell lines, such as those for breast, lung, and colon cancer. nih.govacs.orgnih.govnih.gov

Enzyme Inhibition Assays: Given the success of pyrazoles as enzyme inhibitors, HTS can be used to screen for activity against specific, validated targets. drugbank.com This includes kinases (e.g., JAKs, EGFR), carbonic anhydrases, or bacterial enzymes like DapE, which could lead to the development of novel antibiotics. nih.govtandfonline.comnih.gov

Phenotypic Screening: This approach involves screening compounds for their effect on cell behavior or morphology without a preconceived target. It can uncover novel mechanisms of action and biological pathways. A library of derivatives could be screened for effects on processes like cell migration, apoptosis, or antimicrobial activity against pathogenic strains. nih.gov

Theoretical Advancements in Computational Predictions of Reactivity and Biological Activity

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources. biointerfaceresearch.com Applying these methods to this compound can provide deep insights into its behavior and potential as a therapeutic scaffold.

Key computational approaches include: